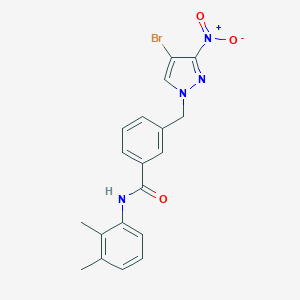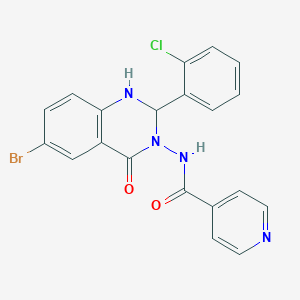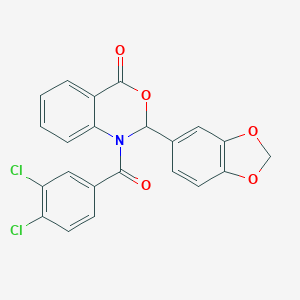![molecular formula C20H21BrN4O B269750 N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine](/img/structure/B269750.png)
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine, also known as BBIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BBIM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine is not yet fully understood. However, studies have suggested that N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine may exert its therapeutic effects by binding to specific molecular targets within cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit various biochemical and physiological effects, including anti-tumor, neuroprotective, antibacterial, and antifungal activity. N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has also been found to modulate cellular signaling pathways and gene expression, leading to changes in cellular function.
実験室実験の利点と制限
One advantage of using N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one limitation of using N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine. One potential area of study is the development of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine derivatives with improved solubility and bioavailability. Another potential area of study is the identification of specific molecular targets within cells that are responsible for N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine's therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine in human clinical trials.
合成法
The synthesis of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine involves the reaction between 4-bromobenzaldehyde and 1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction yields N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine as a yellow solid with a high degree of purity.
科学的研究の応用
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit antibacterial and antifungal activity.
特性
製品名 |
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine |
|---|---|
分子式 |
C20H21BrN4O |
分子量 |
413.3 g/mol |
IUPAC名 |
(E)-1-(4-bromophenyl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanimine |
InChI |
InChI=1S/C20H21BrN4O/c21-17-7-5-16(6-8-17)15-22-20-23-18-3-1-2-4-19(18)25(20)10-9-24-11-13-26-14-12-24/h1-8,15H,9-14H2/b22-15+ |
InChIキー |
COUYIZUHPKEISL-PXLXIMEGSA-N |
異性体SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2/N=C/C4=CC=C(C=C4)Br |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N=CC4=CC=C(C=C4)Br |
正規SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N=CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)



![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)

![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)
